molecular formula C13H20ClN3O4S B5005817 N-methyl-N-(1-methyl-4-piperidinyl)-2-nitrobenzenesulfonamide hydrochloride

N-methyl-N-(1-methyl-4-piperidinyl)-2-nitrobenzenesulfonamide hydrochloride

Cat. No. B5005817
M. Wt: 349.83 g/mol
InChI Key: AHDPWHYUAYNZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(1-methyl-4-piperidinyl)-2-nitrobenzenesulfonamide hydrochloride, also known as MN-166 or ibudilast, is a small molecule drug that has been used in the treatment of various neurological disorders. It was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of N-methyl-N-(1-methyl-4-piperidinyl)-2-nitrobenzenesulfonamide hydrochloride is not fully understood, but it is believed to act through multiple pathways, including inhibition of phosphodiesterase (PDE) enzymes, modulation of glial cell activation, and regulation of cytokine production.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of PDE4 and PDE10 enzymes, reduction of pro-inflammatory cytokine production, and modulation of glial cell activation. It has also been shown to have neuroprotective effects, including preservation of neuronal function and reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N-(1-methyl-4-piperidinyl)-2-nitrobenzenesulfonamide hydrochloride for lab experiments is its well-established synthesis method and availability. It has also been extensively studied in vitro and in vivo, providing a wealth of data on its potential therapeutic effects. One limitation is the lack of a clear understanding of its mechanism of action, which may hinder the development of more targeted therapies.

Future Directions

There are several potential future directions for research on N-methyl-N-(1-methyl-4-piperidinyl)-2-nitrobenzenesulfonamide hydrochloride, including further exploration of its mechanism of action, development of more targeted therapies, and investigation of its potential therapeutic effects in other neurological disorders. Additionally, there is potential for the development of novel drug delivery systems to enhance its efficacy and reduce side effects.

Synthesis Methods

The synthesis of N-methyl-N-(1-methyl-4-piperidinyl)-2-nitrobenzenesulfonamide hydrochloride involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with N-methylpiperidine, followed by reduction of the resulting intermediate with sodium dithionite. The final product is obtained by reaction with hydrochloric acid and recrystallization.

Scientific Research Applications

N-methyl-N-(1-methyl-4-piperidinyl)-2-nitrobenzenesulfonamide hydrochloride has been studied for its potential therapeutic effects in various neurological disorders, including multiple sclerosis, neuropathic pain, and drug addiction. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties, which may contribute to its therapeutic effects.

properties

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)-2-nitrobenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S.ClH/c1-14-9-7-11(8-10-14)15(2)21(19,20)13-6-4-3-5-12(13)16(17)18;/h3-6,11H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDPWHYUAYNZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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